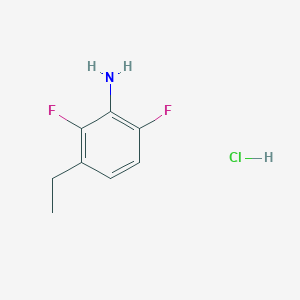

3-Ethyl-2,6-difluoroaniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Ethyl-2,6-difluoroaniline;hydrochloride” is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 . It is used in various areas of research .

Molecular Structure Analysis

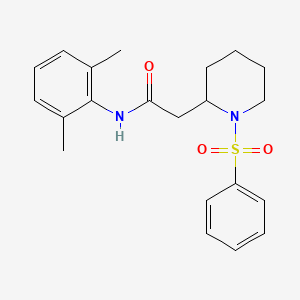

The molecular structure of “3-Ethyl-2,6-difluoroaniline;hydrochloride” consists of a benzene ring with two fluorine atoms, one amine group, and one ethoxy group attached to it . The InChI code for this compound is 1S/C8H9F2NO.ClH/c1-2-12-6-4-3-5(9)8(11)7(6)10;/h3-4H,2,11H2,1H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-2,6-difluoroaniline;hydrochloride” include a molecular weight of 209.62 . It is a powder and should be stored at a temperature of 4 degrees Celsius . The compound has a density of 1.182±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a boiling point of 190.3±35.0 °C (Predicted) .Scientific Research Applications

Synthesis Processes

- Synthesis of Prulifloxacin Intermediates :

- A study by Cheng Chun (2004) discusses the synthesis of a key intermediate of prulifloxacin, a compound derived from 3,4-difluoroaniline, which is structurally similar to 3-ethyl-2,6-difluoroaniline hydrochloride.

- Similarly, Zhang Wei (2006) explores the synthesis of another key intermediate of prulifloxacin from 3,4-difluoroaniline.

Polymorphism Characterization

- Characterization of Polymorphic Forms :

- F. Vogt et al. (2013) investigated the polymorphic forms of a compound structurally similar to 3-ethyl-2,6-difluoroaniline hydrochloride, providing insights into the challenges of analytical and physical characterization techniques in pharmaceutical compounds.

Spectroscopic Studies

- Spectroscopic Analysis :

- The spectroscopic and structural investigations of 3,4-difluoroaniline, a close analog to 3-ethyl-2,6-difluoroaniline hydrochloride, are presented in a study by E. Kose, M. Karabacak, A. Atac (2015). This study offers a comprehensive understanding of the structural and physicochemical properties of di-substituted aniline derivatives.

Synthesis of Laser Active Complexes

- Development of Laser Active Compounds :

- Research by G. Sathyamoorthi et al. (1994) demonstrates the synthesis of laser active cyanopyrromethene–BF2 complexes, a process where derivatives similar to 3-ethyl-2,6-difluoroaniline hydrochloride could potentially play a role.

Investigating Fluorine Substitution

- Fluorine Substitution Effects :

- The study of fluorine substitution in difluoroanilines, focusing on 2,6-difluoroaniline (closely related to 3-ethyl-2,6-difluoroaniline hydrochloride), was conducted by E. Kose, F. Bardak, A. Atac (2019). This research provides insights into the impact of fluorine substitution on the properties and reactivity of aniline derivatives.

Safety and Hazards

The safety information for “3-Ethyl-2,6-difluoroaniline;hydrochloride” indicates that it is a hazardous compound . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

3-ethyl-2,6-difluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-2-5-3-4-6(9)8(11)7(5)10;/h3-4H,2,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINMUCNKKVJPQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)F)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,6-difluoroaniline;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)

![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)

![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)